molecular formula C15H20N2O3S B2911685 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 944782-13-2

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No.: B2911685
CAS No.: 944782-13-2
M. Wt: 308.4
InChI Key: OVJAMRQALOHYSF-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is a pyrazole-based sulfonamide compound characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 3. The sulfonyl group bridges the pyrazole ring to a 4-ethoxy-2,3-dimethylphenyl moiety. This structural framework confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-6-20-14-7-8-15(13(5)12(14)4)21(18,19)17-11(3)9-10(2)16-17/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJAMRQALOHYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole ring is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Ethoxylation and methylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares core features with other pyrazole-sulfonamide derivatives, but key differences arise from substituent variations on the phenyl and pyrazole rings. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole-Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₂₀N₂O₃S 320.41 g/mol* - 4-Ethoxy-2,3-dimethylphenyl sulfonyl
- 3,5-dimethylpyrazole
Ethoxy group enhances lipophilicity
1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole C₁₇H₂₃N₃O₅S₂ 413.5 g/mol - 4-Ethoxybenzenesulfonyl
- 3,5-dimethylpyrazole
- 4-pyrrolidine sulfonyl
Dual sulfonyl groups increase polarity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide C₃₅H₄₃N₃O₄S 601.3 g/mol - Methylsulfonylphenyl
- Benzo[1,3]dioxol-5-yl
- tert-butyl groups
High molecular weight; antioxidant motifs
1-Acetyl-4-methoxy-3,5-diphenylpyrazole C₁₉H₁₈N₂O₂ 306.36 g/mol - Acetyl
- 4-methoxy
- 3,5-diphenyl
Acetyl group alters reactivity

*Calculated based on molecular formula.

Key Observations :

  • Sulfonyl Groups : Unlike the dual sulfonyl groups in the compound from , the target compound has a single sulfonyl bridge, reducing polarity and possibly improving metabolic stability.
  • Steric Hindrance : The 2,3-dimethylphenyl group introduces steric bulk, which may hinder interactions with enzymatic targets compared to smaller substituents (e.g., methylsulfonylphenyl in ).

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points : Pyrazole derivatives with bulky substituents (e.g., tert-butyl in ) exhibit higher melting points (>200°C), whereas methoxy/acetyl analogs (e.g., ) melt near 100–110°C. The target compound likely has a melting point between 120–150°C.
  • Spectroscopic Features :
    • IR Spectroscopy : Sulfonyl groups absorb at ~1150–1350 cm⁻¹ (S=O stretching) .
    • NMR : Ethoxy protons resonate at δ 1.3–1.5 ppm (CH₃) and δ 3.4–4.1 ppm (OCH₂), while pyrazole methyl groups appear at δ 2.0–2.5 ppm .

Biological Activity

The compound 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H18N2O3S
  • SMILES Notation : CCOC(=O)C1=CC(=C(C=C1C)C)S(=O)(=O)N2C(=N)C(=N)N2

This compound features a sulfonyl group attached to a pyrazole ring, which is known to influence its biological activity.

Antimicrobial and Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, studies on related pyrazole compounds have demonstrated their effectiveness against various bacterial strains and fungi. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Inhibition of Enzymatic Activity

This compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced cellular proliferation in certain cancer types and may also have implications in treating autoimmune diseases .

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

  • Antifungal Activity : A study evaluated the antifungal activity of various pyrazole derivatives against five phytopathogenic fungi. The results indicated notable antifungal effects, suggesting that modifications in the pyrazole structure could enhance efficacy against fungal infections .
  • Antimalarial Activity : Another investigation focused on chloroquine-pyrazole analogues, which demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential of pyrazole derivatives as novel antimalarial agents .
  • Immunosuppressive Effects : Research has shown that certain pyrazole compounds can act as immunosuppressive agents by modulating immune responses, which may be beneficial in treating conditions like rheumatoid arthritis .

Comparative Biological Activity Table

Compound NameActivity TypeEfficacy LevelReference
This compoundAntimicrobialModerate
5-methyl-1,3-diphenyl-1H-pyrazoleAntioxidantHigh
Chloroquine-pyrazole analoguesAntimalarialSignificant
DHODH inhibitors (various pyrazoles)Enzymatic InhibitionHigh

Q & A

Basic Research Question

  • FTIR : Confirm sulfonyl (S=O) stretches at 1360–1300 cm⁻¹ and 1180–1120 cm⁻¹. Pyrazole ring vibrations appear at 1600–1500 cm⁻¹ .
  • NMR : ¹H NMR shows distinct signals for ethoxy (–OCH₂CH₃) at δ 1.35 (t, 3H) and δ 4.05 (q, 2H), with methyl groups on the pyrazole at δ 2.45 (s, 6H). Aromatic protons resonate at δ 6.8–7.3 .
  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm for purity assessment. Discrepancies in integration (e.g., split peaks) may indicate rotameric forms; variable-temperature NMR (VT-NMR) at 60°C resolves dynamic effects .

How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s stereoelectronic properties?

Advanced Research Question

  • Crystallography : Single-crystal X-ray analysis confirms the sulfonyl group’s geometry (dihedral angle ~85° relative to the pyrazole plane). Lattice parameters (e.g., space group P2₁/c) reveal intermolecular interactions (e.g., C–H⋯O) influencing packing .
  • DFT Calculations : B3LYP/6-31G(d) simulations predict electrostatic potential maps, highlighting nucleophilic regions (pyrazole N-atoms) and electrophilic sites (sulfonyl oxygen). Discrepancies between experimental and calculated bond lengths (<0.02 Å) validate force fields .

What strategies are employed to design biological activity assays for this compound, particularly in enzyme inhibition studies?

Advanced Research Question

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) due to the sulfonyl moiety’s affinity for zinc-containing active sites .
  • Assay Protocol :
    • Kinetic Assays : Monitor enzyme activity via UV-Vis (e.g., hydrolysis of 4-nitrophenyl acetate at 400 nm).
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements reduce variability.
    • Controls : Use acetazolamide as a positive inhibitor. Contradictory IC₅₀ values (e.g., nM vs. µM) may stem from buffer pH effects on sulfonamide ionization .

How can researchers address contradictory data in the compound’s biological activity across different studies?

Advanced Research Question

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative activity in HeLa cells (IC₅₀ = 10 µM) vs. MCF-7 (IC₅₀ = 25 µM) may reflect differential expression of target proteins .
  • Solubility Adjustments : Use co-solvents (e.g., 1% DMSO) to mitigate aggregation artifacts. Dynamic light scattering (DLS) verifies monodisperse solutions.
  • SAR Studies : Modify the ethoxy group to isopropoxy or methoxy to isolate steric/electronic effects on bioactivity .

What methodologies are recommended for evaluating the compound’s metabolic stability and toxicity in preclinical models?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are identified using isoform-specific inhibitors .
  • Tox Screens :
    • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 30 µM desired).
    • Ames Test : S. typhimurium TA98/TA100 strains detect mutagenicity. A 10% viability threshold in MTT assays (HepG2 cells) indicates hepatotoxicity .

How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

Advanced Research Question

  • Salt Formation : React with HCl or sodium to generate water-soluble salts. Monitor pKa shifts (via potentiometric titration) to ensure stability .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the ethoxy group. In vivo hydrolysis restores the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm via DLS) to enhance plasma half-life .

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